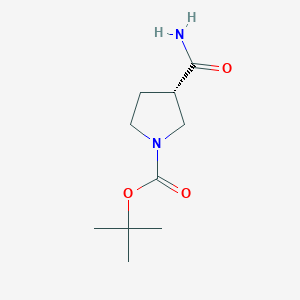

(S)-1-Boc-pyrrolidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDGOVOBEZPXMY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134492 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350834-25-1 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350834-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrrolidine Scaffolds in Modern Organic Synthesis and Chemical Biology

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the realms of organic synthesis and chemical biology. nih.gov This structural motif is a cornerstone in the architecture of a vast array of biologically active compounds, including numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). mdpi.com The prevalence of the pyrrolidine scaffold can be attributed to its unique three-dimensional structure, which allows it to effectively mimic peptide conformations and interact with biological targets with high specificity.

In modern organic synthesis, pyrrolidine derivatives are not only targets for synthesis due to their biological relevance but are also employed as powerful tools to facilitate chemical transformations. They serve as organocatalysts, chiral auxiliaries, and ligands for metal-catalyzed reactions, enabling the construction of complex molecular architectures with high levels of control. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring provides a defined spatial arrangement for substituents, which is crucial for inducing stereoselectivity in chemical reactions. nih.gov

The Indispensable Role of Chiral Pyrrolidine Derivatives in Enantioselective Synthesis

The concept of chirality is central to the development of pharmaceuticals and other bioactive molecules, as the three-dimensional arrangement of atoms can dramatically influence a molecule's biological activity. Chiral pyrrolidine (B122466) derivatives are paramount in the field of enantioselective synthesis, which aims to produce a single desired enantiomer of a chiral compound. nih.gov The inherent chirality of these pyrrolidine building blocks can be leveraged to control the stereochemical outcome of a reaction, a process vital for creating effective and safe therapeutic agents. nih.gov

These derivatives are frequently employed as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired chirality is established, the auxiliary can be cleaved and often recovered for reuse. Furthermore, chiral pyrrolidines are integral components of many highly effective organocatalysts, which have revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. nih.gov Their application extends to the synthesis of complex natural products and active pharmaceutical ingredients, where precise control over stereochemistry is a critical requirement. mdpi.com

Overview of S 1 Boc Pyrrolidine 3 Carboxamide As a Versatile Chiral Building Block

Stereoselective Construction of the Pyrrolidine Core

The cornerstone of synthesizing this compound lies in the stereoselective construction of the pyrrolidine ring. Various advanced organic chemistry strategies have been developed to achieve high enantiomeric purity.

Asymmetric Michael Addition Strategies for Pyrrolidine-3-carboxylic Acid Derivatives

A powerful method for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids involves the organocatalytic asymmetric Michael addition. rsc.orgconsensus.app This approach typically utilizes a chiral organocatalyst to control the stereochemical outcome of the reaction between a Michael acceptor and a nucleophile.

One notable strategy involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org This organocatalytic enantioselective Michael addition has been shown to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with an impressive 97% enantiomeric excess (ee) has been achieved in just two steps using this method. rsc.org The reaction is often catalyzed by chiral bifunctional catalysts, such as squaramides or cinchona alkaloid derivatives, which activate the substrates through hydrogen bonding. researchgate.netbeilstein-journals.orgnih.gov These catalysts facilitate the formation of the desired stereoisomer with high diastereoselectivity and enantioselectivity. beilstein-journals.org

| Catalyst Type | Reactants | Key Features | Reference |

| Chiral bifunctional tertiary amine-squaramide | 4-tosylaminobut-2-enoates and 3-ylideneoxindoles | Good yields (72–99%), excellent diastereoselectivity (>99:1 dr), and enantioselectivity (>99% ee) for spiro[pyrrolidine-3,3'-oxindoles]. | beilstein-journals.org |

| Cinchona-based primary amine | α,β-unsaturated ketones and 2-(1H-pyrrol-2-yl)-2-oxoacetates | Cascade aza-Michael-aldol reaction affording highly functionalized chiral pyrrolizines with good yields (70–91%) and excellent stereocontrol (≈92% ee, >20:1 dr). | nih.gov |

| Organocatalyst | 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. | rsc.org |

Intramolecular Cyclization Approaches to Pyrrolidine Ring Formation

Intramolecular cyclization represents another fundamental and widely employed strategy for the stereoselective synthesis of the pyrrolidine ring. nih.govosaka-u.ac.jp These methods involve the formation of the cyclic structure from a linear precursor, often with the stereochemistry being directed by a pre-existing chiral center or a chiral catalyst.

Common intramolecular cyclization approaches include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C(sp³)–H bonds. nih.govosaka-u.ac.jp For example, the hydroamination of alkenes and allenes catalyzed by chiral metal complexes can lead to the formation of vinyl-substituted pyrrolidines with high enantiomeric excess. nih.gov More recently, biocatalytic approaches using engineered enzymes, such as cytochrome P411, have been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.gov These enzymatic methods offer a green and efficient alternative to traditional chemical catalysis.

Another innovative approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.govosaka-u.ac.jpresearchgate.net This method provides access to pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized.

| Cyclization Strategy | Key Features | Reference |

| Intramolecular amination of unsaturated C-C bonds | Powerful method for efficient construction of pyrrolidine rings. | nih.govosaka-u.ac.jp |

| Nitrene insertion into sp³ C–H bonds | Efficient construction of pyrrolidine rings. | nih.govosaka-u.ac.jp |

| Biocatalytic intramolecular C(sp³)–H amination | Utilizes engineered enzymes for high enantioselectivity. | nih.gov |

| Photo-promoted ring contraction of pyridines | Provides access to functionalized pyrrolidine derivatives. | nih.govosaka-u.ac.jpresearchgate.net |

Enantioselective C-H Functionalization of Boc-Pyrrolidine Scaffolds

Direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. Enantioselective C-H functionalization of N-Boc-pyrrolidine allows for the introduction of various substituents at specific positions of the pyrrolidine ring with stereocontrol.

Palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine is a well-established method. acs.org This protocol typically involves the deprotonation of N-Boc-pyrrolidine with a chiral ligand/base system, such as s-BuLi/(–)-sparteine, followed by a Negishi coupling with an aryl bromide. acs.org More recent advancements have focused on the use of Earth-abundant 3d transition metals, like cobalt, for enantioselective C-H functionalization. rsc.org Chiral Cp*Co(III) catalysts and cobalt/chiral phosphoric acid hybrid systems have shown promise in this area. rsc.org

Furthermore, enzymatic approaches have been developed for the enantioselective α-C−H functionalization of pyrrolidines. rochester.edu Engineered variants of cytochrome P450 have been shown to catalyze carbene transfer reactions with high yield, catalytic activity, and stereoselectivity. rochester.edu

Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic Acid as a Precursor

Utilization of the tert-Butoxycarbonyl (Boc) Protecting Group in Pyrrolidine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring during synthesis. ontosight.aiwikipedia.org Its popularity stems from its stability under a wide range of reaction conditions, including those that are basic or involve nucleophiles, and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgresearchgate.net

The introduction of the Boc group is generally achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aiwikipedia.org The Boc group serves several crucial functions in the synthesis of this compound: it prevents unwanted side reactions at the nitrogen atom, it can influence the stereochemical outcome of subsequent reactions, and it modifies the solubility and handling properties of the intermediates. ontosight.ai

The final step in the synthesis of this compound from the corresponding carboxylic acid involves the formation of an amide bond. This transformation can be achieved using various coupling reagents or by activating the carboxylic acid. A direct amidation can be carried out using borate (B1201080) esters like B(OCH₂CF₃)₃, which has been shown to be effective for coupling N-protected amino acids with amines with low levels of racemization. nih.govacs.org

Derivatization and Functionalization Strategies from Proline and Hydroxyproline (B1673980) Analogues

Nature provides a readily available source of chiral pyrrolidine rings in the form of the amino acids L-proline and L-hydroxyproline. mdpi.comnih.govpku.edu.cn These compounds are frequently used as starting materials for the synthesis of a wide variety of chiral pyrrolidine derivatives, including (S)-1-Boc-pyrrolidine-3-carboxylic acid. mdpi.com

The synthesis often begins with the protection of the nitrogen atom, commonly with a Boc group. The existing stereocenters in proline and hydroxyproline can then be used to direct the stereochemistry of subsequent modifications. For example, the carboxyl group at the C2 position can be reduced or otherwise modified, and the hydroxyl group in hydroxyproline offers a handle for further functionalization. mdpi.compku.edu.cn While utilizing these natural precursors is advantageous for achieving high optical purity, a potential drawback is the difficulty in introducing pharmacophores at various positions on the pyrrolidine ring, which can limit the exploration of structure-activity relationships. mdpi.com

Amidation Reactions for the Formation of the Carboxamide Moiety

The formation of the amide bond is a cornerstone of organic synthesis, and various methods have been developed to achieve this transformation efficiently. numberanalytics.com The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub Therefore, activation of the carboxylic acid is typically required. luxembourg-bio.com

Direct Coupling Protocols for (S)-1-Boc-pyrrolidine-3-carboxylic Acid with Amines

The direct coupling of (S)-1-Boc-pyrrolidine-3-carboxylic acid with a variety of amines is a common strategy to form the corresponding carboxamides. This approach generally involves the use of coupling reagents that activate the carboxylic acid, facilitating the nucleophilic attack by the amine. numberanalytics.comhepatochem.com These reactions are often performed in a one-pot manner, where the carboxylic acid is activated in situ in the presence of the amine. hepatochem.com

A variety of coupling reagents have been successfully employed for this purpose. The choice of reagent and reaction conditions can be tailored to the specific amine being used, whether it is a primary or secondary amine, or even a more complex amine-containing fragment. acs.org

Investigation of Activating Reagents and Reaction Conditions for Amide Bond Formation

A plethora of activating reagents, often referred to as coupling reagents, are available to facilitate amide bond formation. luxembourg-bio.com These reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comhepatochem.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used activating agents. luxembourg-bio.comhepatochem.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.comhepatochem.com

Phosphonium salts , another important class of coupling reagents, react with the carboxylic acid to form a reactive phosphonium ester. Uronium/aminium salts operate through a similar mechanism, forming highly reactive OAt/OBt active esters. luxembourg-bio.com

The choice of solvent and base is also crucial for the success of the amidation reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent, and a non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction. nih.gov The reaction temperature is another important parameter, with many amidations proceeding efficiently at room temperature. nih.gov In some cases, particularly with less reactive substrates, elevated temperatures may be necessary. acs.org

Table 1: Common Activating Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Additives |

|---|---|---|

| Carbodiimides | DCC, DIC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium/Aminium Salts | HBTU, HATU |

Control and Retention of Stereochemical Fidelity During Amidation

A significant challenge in the synthesis of chiral molecules like this compound is the preservation of stereochemical integrity at the chiral center. acs.org The α-carbon of N-protected amino acids is susceptible to racemization, particularly when the carboxylic acid is activated. nih.gov

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical information. The choice of coupling reagent and reaction conditions plays a critical role in minimizing this side reaction. hepatochem.com For instance, the use of additives like HOBt can help to suppress racemization when using carbodiimide (B86325) coupling agents. hepatochem.com

Furthermore, the development of novel catalytic systems aims to achieve amide bond formation under milder conditions, thereby reducing the risk of epimerization. encyclopedia.pub For example, microflow reactors have been utilized to achieve rapid and strong activation of carboxylic acids, followed by a very short residence time for the highly reactive species, which significantly suppresses racemization. nih.gov

Synthesis of Advanced Structural Analogues and Derivatives of this compound

The core this compound scaffold serves as a versatile starting point for the synthesis of more complex and functionally diverse molecules.

Synthesis of Substituted N-Boc-2,4-Diarylpyrrolidine-3-carboxamides

The synthesis of substituted N-Boc-2,4-diarylpyrrolidine-3-carboxamides involves the introduction of aryl groups at the 2 and 4 positions of the pyrrolidine ring. This can be achieved through various synthetic strategies, including multi-step sequences that build the substituted pyrrolidine ring prior to the amidation step.

Preparation of N-(Substituted) Sulfonyl Carboxamides Bearing Pyrrolidine-2,5-diones

A class of related derivatives involves the modification of the carboxamide nitrogen with a sulfonyl group and the incorporation of a pyrrolidine-2,5-dione moiety. The synthesis of these N-(substituted) sulfonyl carboxamides bearing pyrrolidine-2,5-diones has been reported. tandfonline.com These compounds have been investigated for their potential biological activities. tandfonline.com The synthesis typically involves the reaction of a primary sulfonamide with a suitable pyrrolidine-2,5-dione precursor. tandfonline.com

Chemical Transformations Involving the Carboxamide Functional Group

The carboxamide moiety is a stable functional group, but it can be converted into other important functionalities such as carboxylic acids, amines, and nitriles under specific reaction conditions.

Hydrolysis: The hydrolysis of the primary carboxamide to a carboxylic acid, yielding (S)-1-Boc-pyrrolidine-3-carboxylic acid nih.govsigmaaldrich.com, can be achieved under either acidic or basic conditions. Basic hydrolysis, often preferred to avoid premature cleavage of the acid-labile Boc group, can be accomplished using reagents like lithium hydroxide (B78521) (LiOH), analogous to ester hydrolysis procedures. nih.gov

Reduction to Amines: The transformation of the carboxamide group into an aminomethyl group is a key reaction. This reduction is typically performed using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common choice for this conversion, effectively reducing amides to amines. harvard.edu Other modern methods, including the use of borane (B79455) complexes or catalytic systems, have also been developed for amide reduction, offering various levels of chemoselectivity. mdpi.comresearchgate.net It has been noted in similar systems that such reductions can often proceed while maintaining the optical purity of the starting material. mdpi.com

Dehydration to Nitriles: The primary amide can be dehydrated to form the corresponding nitrile, (S)-1-Boc-3-cyanopyrrolidine. This transformation is fundamental in organic synthesis and can be accomplished using a variety of dehydrating agents. rsc.orgorganic-chemistry.org Classical reagents include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃), while milder, more modern methods have also been established. masterorganicchemistry.com

Table 1: Selected Transformations of the Carboxamide Group

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Reduction | (S)-1-Boc-pyrrolidin-3-yl)methanamine | Lithium Aluminum Hydride (LiAlH₄); Borane Complexes (e.g., BH₃·THF); TiCl₄/Borane-Ammonia | harvard.edumdpi.commdpi.com |

| Dehydration | (S)-1-Boc-3-cyanopyrrolidine | Phosphorus Pentoxide (P₂O₅); Phosphorus Oxychloride (POCl₃); Trifluoroacetic Anhydride (TFAA) | rsc.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Hydrolysis | (S)-1-Boc-pyrrolidine-3-carboxylic acid | Aqueous Acid (e.g., HCl); Aqueous Base (e.g., NaOH, LiOH) | nih.gov |

Modifications of the Pyrrolidine Nitrogen (N-Boc) and Chiral Centers

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific, mild acidic conditions. researchgate.net

Deprotection of the N-Boc Group: The primary modification of the pyrrolidine nitrogen involves the removal of the Boc protecting group. This is most commonly achieved by treatment with a strong acid. organic-chemistry.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is frequently used for this purpose, leading to the formation of the corresponding trifluoroacetate (B77799) salt of (S)-pyrrolidine-3-carboxamide. nih.govresearchgate.net Anhydrous HCl in an organic solvent is another effective method. nih.gov

Post-Deprotection Modifications: Once deprotected, the resulting secondary amine is a nucleophilic site available for a wide array of transformations.

N-Alkylation: The free amine can undergo N-alkylation through reactions with alkyl halides or via reductive amination with aldehydes or ketones. rsc.org

N-Acylation: The amine can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form a new amide bond. This is a common strategy in the synthesis of pharmaceutical compounds. mdpi.comnih.gov

The integrity of the chiral center at the C3 position is generally maintained during these transformations, especially under the mild conditions used for Boc deprotection and subsequent N-functionalization. mdpi.com

Table 2: Reactions Involving the N-Boc Protecting Group

| Reaction Type | Description | Common Reagents | Reference |

|---|---|---|---|

| Deprotection | Removal of the Boc group to reveal the free secondary amine. | Trifluoroacetic Acid (TFA); Hydrochloric Acid (HCl) in organic solvent. | nih.govresearchgate.netnih.gov |

| N-Acylation (Post-Deprotection) | Formation of an amide bond at the pyrrolidine nitrogen. | Acyl chlorides; Carboxylic acids with coupling agents (e.g., EDCI, HOBt). | mdpi.comnih.gov |

| N-Alkylation (Post-Deprotection) | Formation of a C-N bond at the pyrrolidine nitrogen. | Alkyl halides; Reductive amination with aldehydes/ketones. | rsc.org |

Investigations into Regioselectivity and Stereoselectivity in Post-Synthetic Derivatizations

The presence of multiple functional groups and a stereocenter makes the study of regioselectivity and stereoselectivity in subsequent reactions particularly important.

Regioselectivity: The reactivity of this compound is governed by the principle of orthogonal protection. The N-Boc group is labile to acid, while the carboxamide group requires more specific and often more vigorous conditions for its transformation. This difference allows for the selective deprotection and functionalization of the pyrrolidine nitrogen without affecting the carboxamide. Conversely, the carboxamide can be reduced with hydride reagents like LiAlH₄, which typically does not cleave the Boc group. This predictable regioselectivity is a cornerstone of its utility as a synthetic intermediate.

Stereoselectivity: The existing (S)-stereocenter at the C3 position can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring. For instance, in reactions involving the deprotonation of the ring, the chiral environment can direct the approach of a base. Studies on related N-Boc-pyrrolidine systems have shown that deprotonation using a chiral base can proceed with high stereoselectivity, allowing for the enantioselective introduction of substituents at the C2 or C5 positions. acs.org Furthermore, directed C(sp³)–H activation strategies, where the carboxamide (or a derivative thereof) acts as a directing group, can achieve highly regio- and stereoselective functionalization of the pyrrolidine ring. nih.govrsc.org These advanced methods enable precise modifications of the scaffold while controlling the stereochemistry of the final product.

Strategic Applications of S 1 Boc Pyrrolidine 3 Carboxamide As a Chemical Building Block in Advanced Research

Contributions to Medicinal Chemistry Research and Drug Discovery Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous FDA-approved drugs and clinical candidates. nih.gov The specific stereochemistry of (S)-1-Boc-pyrrolidine-3-carboxamide provides a reliable framework for the stereoselective synthesis of novel therapeutic agents.

The synthesis of bioactive molecules often begins with chiral precursors like proline and its derivatives to build the core structure of a drug. nih.gov this compound serves as a fundamental chiral scaffold for creating a variety of biologically active compounds. Its inherent chirality is transferred to the target molecule, which is essential for specific interactions with biological targets like enzymes and receptors. For instance, the pyrrolidine-3-carboxylic acid framework has been instrumental in developing highly specific endothelin (ET) receptor antagonists. nih.gov By modifying the side chains attached to the pyrrolidine core, researchers can fine-tune the compound's affinity and selectivity for different receptor subtypes, demonstrating the scaffold's versatility. nih.gov

The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-β (Aβ) peptides that form plaques in the brain. nih.govnih.gov Pyrrolidine-based scaffolds are key components in the design of potent BACE-1 inhibitors. rug.nl Specifically, 5-oxo-pyrrolidine-3-carboxylic acid derivatives have been utilized to generate densely functionalized molecules that act as BACE-1 inhibitors. rsc.org Although early BACE-1 inhibitors like LY2811376 were discontinued (B1498344) due to off-target effects, subsequent research led to the development of more refined inhibitors such as LY2886721, which showed significant reduction of Aβ levels in both animal models and human subjects. rug.nl The rigid pyrrolidine core helps to correctly position the pharmacophoric groups into the active site of the BACE-1 enzyme. rug.nl

Table 1: Examples of BACE-1 Inhibitors and Key Findings

| Inhibitor | Development Status/Key Finding | Relevance of Pyrrolidine Scaffold |

| LY2811376 | Discontinued due to off-target retinal toxicity. rug.nl | Serves as an early example of a small-molecule BACE-1 inhibitor. |

| LY2886721 | Phase 2 trials terminated due to liver abnormalities, but showed potent Aβ reduction in CSF. rug.nl | The bicyclic aminothiazine core engages with the catalytic dyad of BACE-1. rug.nl |

| CNP520 | Orally available, brain-penetrable inhibitor with good selectivity over BACE-2. nih.gov | Developed by optimizing a 3-amino-1,4-oxazine backbone. nih.gov |

| Elenbecestat (E2609) | Reached Phase 3 trials; shown to strongly reduce CSF and plasma Aβ levels. nih.gov | A small-molecule inhibitor of BACE-1. nih.gov |

This compound and its derivatives are crucial starting materials for synthesizing agonists that activate specific cellular receptors.

Rev-erbα Agonists: The nuclear receptor Rev-erbα is a key regulator of circadian rhythm and metabolism, making it a target for treating sleep disorders and metabolic diseases. nih.govthno.org Synthetic ligands that act as Rev-erbα agonists have been developed, with the first being GSK4112. nih.govnih.gov Subsequent research focused on optimizing this initial scaffold to produce more potent and pharmacokinetically stable compounds. nih.govresearchgate.net The synthesis of novel tetrahydroisoquinoline (TIQ) Rev-erbα agonists involved modifications to the core structure, leading to compounds with improved efficacy and brain penetration. nih.gov The pyrrolidine moiety within these structures is critical for establishing the correct conformation to bind to the ligand-binding domain of the receptor and enhance its interaction with corepressors. nih.govnih.gov

GLP-1/Gastrin Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists are a major class of therapeutics for type 2 diabetes, as they stimulate glucose-dependent insulin (B600854) secretion. google.com While many early GLP-1 agonists were injectable peptides, research has moved towards developing orally available small-molecule agonists. google.com Novel compounds incorporating a pyrrolidine ring have been designed as potent GLP-1 receptor agonists with excellent glucose-lowering effects. google.com Furthermore, dual-acting agonists that combine GLP-1 and gastrin activity, such as ZP3022, have been shown to not only improve glycemic control but also increase pancreatic β-cell mass, offering a potential therapy to restore β-cell function. researchgate.net The pyrrolidine scaffold in these molecules is a key structural element for achieving high agonist activity. google.com

Spirooxindoles and dispiro-pyrrolidines are complex, three-dimensional heterocyclic systems that are of great interest in medicinal chemistry due to their wide range of biological activities, including potential as cholinesterase inhibitors for Alzheimer's disease treatment. researchgate.netresearchgate.net The synthesis of these intricate structures is often achieved through [3+2] cycloaddition reactions involving azomethine ylides. researchgate.net These ylides can be generated in situ from the decarboxylative condensation of an α-amino acid, like proline or sarcosine, with an isatin (B1672199) derivative. researchgate.netresearchgate.net The pyrrolidine ring from the amino acid becomes a central feature of the final dispiro compound. This methodology allows for the regioselective and stereoselective construction of novel dispiro[oxindole-cyclohexanone]pyrrolidines and other related systems, which have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Role in Peptide Chemistry Research and Peptide-Based Therapeutics

The rigid conformational constraints of the pyrrolidine ring make it an excellent surrogate for specific peptide bonds or as a scaffold to induce desired secondary structures (e.g., β-turns) in peptidomimetics. The synthetic cyclic hexapeptide Pasireotide, an analog of somatostatin (B550006) used to treat Cushing's disease, incorporates a pyrrolidine derivative in its synthesis. nih.gov This highlights how pyrrolidine building blocks are used to construct complex peptide-based drugs with enhanced stability and receptor affinity compared to their natural counterparts. nih.gov

Utilization in Chiral Catalysis Research and Asymmetric Organocatalysis

Proline and its derivatives are foundational molecules in the field of asymmetric organocatalysis. Pyrrolidine-based chiral catalysts are highly effective in promoting a variety of enantioselective transformations. For example, a secondary diamine catalyst derived from L-proline has been shown to be highly effective for the asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, producing γ-nitrocarbonyl compounds with excellent yield and stereoselectivity (>99% ee). nih.gov The stereochemistry of the pyrrolidine ring is directly responsible for controlling the facial selectivity of the reaction, leading to the formation of a specific enantiomer of the product. This demonstrates the power of using chiral pyrrolidine scaffolds to direct the outcome of complex chemical reactions.

Integration into Proteolysis-Targeting Chimeras (PROTACs) Linkers and Ligands

The efficacy and pharmacological properties of a PROTAC are not solely dependent on the binding affinities of its two ligands but are also critically influenced by the linker that tethers them. nih.gov The linker's length, rigidity, and composition play a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation. precisepeg.comnih.gov

This compound emerges as a valuable synthetic precursor in this context, primarily due to its rigid pyrrolidine core. The use of saturated heterocycles like pyrrolidine and piperidine (B6355638) is a known strategy to create more rigid and defined linker structures, moving away from overly flexible alkyl and polyethylene (B3416737) glycol (PEG) chains. nih.govprecisepeg.com The defined stereochemistry at the C3 position of the pyrrolidine ring in the (S)-enantiomer can impart specific conformational constraints on the linker, which can be pivotal for optimizing the orientation of the two ligands and the cooperativity of the ternary complex.

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is a key feature, allowing for controlled, stepwise synthesis. This group can be selectively removed under acidic conditions to reveal a secondary amine, which can then be functionalized to extend the linker or to attach the warhead or E3 ligase ligand. The carboxamide functional group at the C3 position provides a stable amide bond and a potential hydrogen bonding site, which can contribute to the binding interactions within the ternary complex.

Furthermore, the pyrrolidine scaffold is a cornerstone in the architecture of ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited E3 ligases in PROTAC design. nih.govsigmaaldrich.com The core of many potent VHL ligands is a hydroxyproline-based structure. nih.gov Synthetic routes to these ligands, such as the widely used VH032, often start from protected hydroxyproline (B1673980) derivatives. researchgate.netrsc.org While not identical, this compound represents a closely related and synthetically versatile building block that can be elaborated to generate novel VHL ligands or other E3 ligase recruiting moieties. For instance, the synthesis of VHL-based PROTACs for p38α degradation involves complex pyrrolidine-2-carboxamide (B126068) derivatives, highlighting the importance of this heterocyclic core in PROTAC development. mdpi.com

The strategic incorporation of the this compound scaffold allows for the generation of diverse PROTAC libraries with varied linker geometries and attachment points. This diversity is crucial for the empirical and iterative process of optimizing a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.

The table below details several PROTACs that incorporate a pyrrolidine-based scaffold, illustrating the versatility of this structural motif in targeting different proteins for degradation by various E3 ligases.

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Pyrrolidine Moiety Role |

| NR-11c | p38α | VHL | Core of the VHL ligand |

| SJF638 | Bruton's tyrosine kinase (BTK) | VHL | Part of the VHL ligand structure |

| ARV-825 | BET family proteins | Cereblon (CRBN) | Part of the linker-ligand structure |

| MZ1 | BET proteins (BRD2, BRD3, BRD4) | VHL | Core of the VHL ligand |

Computational and Theoretical Investigations of S 1 Boc Pyrrolidine 3 Carboxamide and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energies. For derivatives of (S)-1-Boc-pyrrolidine-3-carboxamide, DFT studies can elucidate how different substituents on the pyrrolidine (B122466) ring or modifications to the carboxamide group influence the molecule's stability and reactivity.

DFT calculations can reveal the distribution of electrons within the molecule, highlighting areas that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other reagents. For instance, identifying the most nucleophilic or electrophilic sites can help in designing targeted chemical reactions. Studies on related compounds, such as allyl mercaptan and its derivatives, have demonstrated the utility of DFT in comparing the reactivity of different functional groups within a molecule. The presence of the Boc protecting group and the carboxamide functionality in this compound introduces specific electronic features that can be meticulously analyzed using DFT. These calculations can also determine thermodynamic descriptors like bond dissociation energies and proton affinities, which are key indicators of chemical reactivity.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show a high electron density around the oxygen atoms of the Boc and carboxamide groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles. The precise charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, complements the MEP by providing quantitative values for atomic charges. This detailed understanding of the electrostatic landscape is instrumental in predicting intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and crystal packing.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound and its derivatives, calculating the HOMO-LUMO gap can help in assessing their relative stability and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the energies of the frontier orbitals and, consequently, the HOMO-LUMO gap. This, in turn, influences the molecule's electronic properties and potential applications, for example, in the development of novel therapeutic agents where reactivity is a critical factor.

Below is a table showcasing HOMO-LUMO energy gaps for a related series of compounds, illustrating how structural modifications can tune these electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Compound 1 | -5.22 | -0.62 | 4.60 |

| Compound 2 | -6.24 | -1.84 | 4.40 |

| Compound 3 | -5.56 | -2.76 | 2.80 |

| Compound 4 | -5.40 | -2.81 | 2.59 |

| Compound 5 | -5.23 | -2.83 | 2.40 |

This table presents illustrative data from computational studies on related organic molecules to demonstrate the concept of HOMO-LUMO gaps.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers. For a flexible molecule like this compound, which contains a five-membered ring and a rotatable Boc group, multiple conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule and identify the preferred conformations. This is crucial for understanding how the molecule will interact with other molecules, such as enzymes or receptors. Furthermore, understanding the conformational preferences of chiral molecules like this compound is fundamental to predicting the stereochemical outcomes of reactions. For example, in reactions involving the pyrrolidine ring, the existing stereocenter at position 3 can direct the approach of a reagent, leading to the formation of a specific stereoisomer. A comprehensive study on the enantioselective α-arylation of N-Boc pyrrolidine highlights the importance of controlling the conformation to achieve high enantioselectivity.

Theoretical Examination of Chiral Recognition Phenomena and Enantioselective Processes

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. Theoretical methods can be employed to study the interactions that govern chiral recognition involving this compound and its derivatives. By modeling the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the chiral selector and the enantiomers of a chiral substrate, it is possible to understand the origin of enantioselectivity.

These computational models can predict which enantiomer will bind more strongly and, therefore, can be used to design more effective chiral selectors for applications such as chromatography or asymmetric catalysis. For instance, derivatives of this compound could serve as chiral ligands in metal-catalyzed enantioselective reactions. Theoretical studies can help in understanding the transition states of these reactions, revealing the factors that control the stereochemical outcome. The development of enantioselective processes, such as the palladium-catalyzed α-arylation of N-Boc pyrrolidine, often relies on a detailed understanding of the interactions between the chiral ligand and the substrate, which can be elucidated through computational analysis.

Advanced Analytical Methodologies for Research and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxamide group. The diastereotopic protons of the pyrrolidine ring would likely appear as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbons of the Boc group and the carboxamide would be readily identifiable, as would the carbons of the pyrrolidine ring and the Boc group.

Expected ¹H NMR Chemical Shifts for (S)-1-Boc-pyrrolidine-3-carboxamide (approximated from carboxylic acid derivative)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | ~1.45 | s |

| Pyrrolidine CH₂ (4H) | 1.90-2.30 | m |

| Pyrrolidine CH (1H) | 2.90-3.10 | m |

| Pyrrolidine CH₂ (N-CH₂) | 3.20-3.60 | m |

| Amide NH₂ | 5.30-7.50 | br s |

Note: This is an interactive data table based on approximated data.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Boc C(CH₃)₃ | ~28.4 |

| Pyrrolidine C4 | ~30.0 |

| Pyrrolidine C3 | ~42.0 |

| Pyrrolidine C5 | ~45.0 |

| Pyrrolidine C2 | ~46.0 |

| Boc C(CH₃)₃ | ~80.0 |

| Boc C=O | ~154.0 |

| Amide C=O | ~175.0 |

Note: This is an interactive data table based on general knowledge and data from similar structures. researchgate.netwisc.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The molecular weight of the parent compound, (S)-1-Boc-pyrrolidine-3-carboxylic acid, is 215.25 g/mol . nih.gov The corresponding carboxamide would have a slightly different molecular weight due to the replacement of the hydroxyl group with an amino group.

In mass spectrometry analysis of Boc-protected compounds, characteristic fragmentation patterns are often observed. xml-journal.netdoaj.org Under electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent fragmentation (MS/MS) often involves the loss of the Boc group or parts of it.

Common Fragmentation Pathways:

Loss of isobutylene (B52900): A characteristic fragmentation involves the loss of isobutylene (C₄H₈) from the Boc group, resulting in a fragment ion with a mass difference of 56 Da.

Loss of the entire Boc group: The entire tert-butoxycarbonyl group can be lost, leading to a fragment corresponding to the protonated pyrrolidine-3-carboxamide.

Loss of CO₂: Following the loss of the tert-butyl group, a subsequent loss of carbon dioxide (CO₂) can occur.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are essential chromatographic techniques for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the chemical purity of pharmaceutical intermediates and final products. usbio.net A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for assessing the purity of this compound. The compound would be detected using a UV detector, typically in the range of 200-220 nm, where the amide and carbamate (B1207046) chromophores absorb.

Supercritical Fluid Chromatography (SFC): For the determination of enantiomeric excess, chiral SFC is often the method of choice due to its high resolution, speed, and reduced environmental impact compared to chiral HPLC. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. The mobile phase typically consists of supercritical carbon dioxide modified with a small amount of an alcohol such as methanol or ethanol. The ability to achieve baseline separation of the two enantiomers allows for accurate quantification of the enantiomeric excess. While specific methods for this compound are not detailed in the available literature, the existence of commercially available (R)-1-Boc-pyrrolidine-3-carboxylic acid with a specified enantiomeric excess of 97% suggests that such methods are established. activate-scientific.com

X-ray Diffraction for Definitive Absolute Stereochemistry Assignment

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its (S)-configuration at the C3 position of the pyrrolidine ring. The resulting crystal structure would serve as an absolute reference standard.

Despite a thorough search of available scientific literature, no public reports of the single-crystal X-ray structure of this compound were found. Therefore, while this technique is the gold standard for absolute stereochemistry determination, its application to this specific compound has not been documented in the reviewed sources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Boc-pyrrolidine-3-carboxamide?

- Methodology :

-

Step 1 : Start with (S)-pyrrolidine-3-carboxylic acid. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃/DMF) to form (S)-1-Boc-pyrrolidine-3-carboxylic acid .

-

Step 2 : Convert the carboxylic acid to a carboxamide via coupling with ammonium chloride using HATU or EDCI as coupling agents. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

-

Critical Parameters : Maintain enantiomeric purity by avoiding racemization during coupling (use low-temperature conditions, e.g., 0–4°C).

Synthetic Route Yield (%) Purity (HPLC) Key Reagents Boc Protection → Amidation 65–75 ≥98% Boc₂O, HATU, NH₄Cl

Q. How to characterize this compound using spectroscopic methods?

- Methodology :

- NMR : Confirm stereochemistry via ¹H-NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 4.2 ppm for pyrrolidine C3 proton). Compare with enantiomer (R)-form to validate S-configuration .

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to confirm enantiomeric excess (>99% for S-form) .

- MS : ESI-MS [M+H]+ expected at 229.1 g/mol (theoretical molecular weight: 228.2 g/mol) .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Avoid alcohols due to potential Boc-group cleavage .

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Use desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How to address contradictions in reported bioactivity data for pyrrolidine carboxamide derivatives?

- Methodology :

- Data Triangulation : Cross-reference in vitro assays (e.g., kinase inhibition) with structural analogs (e.g., (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid) to identify SAR trends .

- Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate pH/temperature-dependent activity variations .

Q. What strategies optimize enantiomeric purity in large-scale synthesis?

- Methodology :

- Chiral Resolution : Use preparative HPLC with cellulose-based columns for batch purification (>100 mg scale).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during Boc protection to minimize racemization .

Q. How to design experiments evaluating its potential in neurological drug discovery?

- Methodology :

- In Silico Screening : Dock the compound into NMDA receptor models (PDB: 5FXH) to predict binding affinity. Validate with SPR assays .

- In Vivo Testing : Use rodent models of neuropathic pain; administer intravenously (5–10 mg/kg) and monitor GABAergic activity via microdialysis .

- Key Consideration : Compare pharmacokinetics with un-Boc-protected analogs to assess blood-brain barrier penetration .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.